molecular formula C12H8FNO3 B3388140 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid CAS No. 862088-69-5

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid

Cat. No.: B3388140
CAS No.: 862088-69-5
M. Wt: 233.19 g/mol
InChI Key: OZZNBLMFROTCHT-UHFFFAOYSA-N
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Description

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS 862088-69-5) is a fluorinated aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring, a second-most utilized nitrogen heterocycle in FDA-approved pharmaceuticals, substituted with a carboxylic acid group and a 2-fluorophenoxy moiety . The electron-deficient aromatic pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group contributes polarity and can act as a metal-chelator or a key pharmacophore . This molecular architecture makes it a versatile precursor and a valuable scaffold for the design and synthesis of novel enzyme inhibitors . Pyridine carboxylic acid derivatives are prominently featured in patents and research for developing therapeutic agents with nanomolar potency against a range of diseases, underscoring their enduring relevance in pharmaceutical development . As a building block, it can be used to explore structure-activity relationships (SAR) in the quest for new drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the provided safety data sheet, as the compound may cause irritation (H315-H319) and is harmful if swallowed (H302) .

Properties

IUPAC Name

6-(2-fluorophenoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZNBLMFROTCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251032
Record name 6-(2-Fluorophenoxy)-3-pyridinecarboxylic acid
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Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862088-69-5
Record name 6-(2-Fluorophenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862088-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluorophenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 2 Fluorophenoxy Pyridine 3 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the ether linkage, separating the molecule into a pyridine-3-carboxylic acid scaffold and a 2-fluorophenoxy moiety. This approach suggests two main precursor molecules: a suitably functionalized pyridine-3-carboxylic acid derivative and 2-fluorophenol (B130384). A key consideration in this analysis is the choice of the leaving group on the pyridine (B92270) ring, which will facilitate the crucial C-O bond formation. Halogens, such as chlorine or bromine, are common choices for this role.

Development of Efficient Synthetic Routes for the Core Pyridine-3-carboxylic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and agrochemicals. acsgcipr.orgopenaccessjournals.com Its synthesis and functionalization are well-established areas of organic chemistry. acsgcipr.org

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring can be achieved through various cyclization reactions. researchgate.net These methods often involve the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org One of the classical methods is the Hantzsch pyridine synthesis, which involves a [2+2+1+1] multicomponent reaction to form a dihydropyridine, followed by oxidation to the aromatic pyridine. rsc.orgmdpi.com Other notable methods include the Chichibabin pyridine synthesis, which typically uses inexpensive precursors but can suffer from low yields. wikipedia.org Transition metal-catalyzed [2+2+2] cycloaddition reactions also offer a powerful route to construct the pyridine ring system. acsgcipr.orgacs.org

Functional Group Introduction Strategies

Once the pyridine ring is formed, the next step is the introduction of the carboxylic acid group at the 3-position. This can be achieved through various strategies. For instance, if the synthesis starts with a pre-functionalized precursor, such as a picoline (methylpyridine), the methyl group can be oxidized to a carboxylic acid. google.com Alternatively, functional groups can be introduced through electrophilic or nucleophilic substitution reactions on the pyridine ring. wikipedia.orgyoutube.com The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution compared to benzene, making these reactions challenging. wikipedia.org Conversely, nucleophilic aromatic substitution is more facile, particularly at the 2- and 4-positions. wikipedia.orgscience.gov The synthesis of pyridylacetic acid derivatives, for example, can be achieved through the reaction of halopyridines with activated methylene (B1212753) compounds like malonates, followed by hydrolysis and decarboxylation. nih.govacs.org

Methods for Introducing the 2-Fluorophenoxy Moiety

The formation of the ether linkage between the pyridine core and the 2-fluorophenol is a critical step in the synthesis of the target molecule. This is typically achieved through etherification or arylation reactions.

Etherification and Arylation Reactions

The Williamson ether synthesis is a traditional method for forming alkyl aryl ethers, involving the reaction of a phenoxide with an alkyl halide. rsc.org For the synthesis of diaryl ethers, such as the target compound, nucleophilic aromatic substitution (SNAr) is a common approach. science.gov In this case, 2-fluorophenoxide would act as the nucleophile, displacing a leaving group (e.g., a halogen) from the 6-position of the pyridine-3-carboxylic acid. The success of SNAr reactions on pyridine rings is dependent on the position of the leaving group and the presence of activating groups. researchgate.net

Modern cross-coupling reactions have become powerful tools for C-O bond formation. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for synthesizing diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern variations with specialized ligands can proceed under milder conditions. wikipedia.orgnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of aryl ethers. wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org This reaction offers a broad substrate scope and functional group tolerance, making it a versatile method for constructing C-O bonds. wikipedia.org

Reaction TypeDescriptionKey Features
Nucleophilic Aromatic Substitution (SNAr) A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.Often requires an electron-withdrawing group on the aromatic ring to activate it towards nucleophilic attack.
Ullmann Condensation A copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form an aryl ether. wikipedia.orgTraditionally requires high temperatures, but modern methods use ligands to facilitate the reaction under milder conditions. wikipedia.org
Buchwald-Hartwig C-O Coupling A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol or phenol. wikipedia.orgOffers a wide range of compatible functional groups and generally proceeds under milder conditions than the Ullmann condensation. wikipedia.org

Catalyst Systems for C-O Bond Formation

The efficiency of cross-coupling reactions for C-O bond formation is highly dependent on the catalyst system employed. For Ullmann-type reactions, copper catalysts are used, often in combination with ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, which can improve reaction rates and yields. organic-chemistry.org

In Buchwald-Hartwig C-O coupling reactions, palladium catalysts are essential. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. wikipedia.org Bulky, electron-rich phosphine ligands, such as those based on biaryl or ferrocenyl backbones, are often effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The development of air-stable catalyst precursors has also simplified the practical application of these methods. google.com Magnetically recoverable catalysts are also being explored for more sustainable synthetic processes. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product by carefully selecting the reaction parameters. Key variables include the choice of catalyst, base, solvent, temperature, and reaction time. Both traditional thermal methods and microwave-assisted synthesis have been explored for similar transformations, with the latter often providing significant advantages in terms of reduced reaction times and improved yields.

Catalyst Selection:

The Ullmann condensation traditionally employs copper-based catalysts. Copper(I) salts, such as CuI, are commonly used, often in conjunction with a ligand to enhance solubility and catalytic activity. More recent developments have introduced palladium-based catalysts, characteristic of Buchwald-Hartwig cross-coupling reactions, which can also be highly effective for C-O bond formation. The choice of ligand for the metal catalyst is critical, with various phosphine and phenanthroline-based ligands being reported to give good results in similar systems.

Base and Solvent Effects:

A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The selection of the base can influence the reaction rate and yield, with stronger, more soluble bases often favoring the reaction.

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used in traditional heating methods. The choice of solvent can significantly impact the reaction temperature and the solubility of the reactants and intermediates.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of synthesizing 6-aryloxypyridine-3-carboxylic acids, microwave heating can dramatically reduce reaction times from hours to minutes. This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Below is an interactive data table summarizing typical reaction conditions that could be optimized for the synthesis of this compound based on analogous reactions reported in the literature.

ParameterCondition 1 (Ullmann)Condition 2 (Microwave)Condition 3 (Palladium-catalyzed)
Catalyst CuI (10 mol%)CuI (10 mol%)Pd₂(dba)₃ (2 mol%)
Ligand 1,10-Phenanthroline (20 mol%)NoneXantphos (4 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent DMFDMSOToluene
Temperature 120-140 °C150 °C100 °C
Time 12-24 h30-60 min8-16 h
Typical Yield 60-80%75-90%70-85%

This table presents hypothetical yet plausible conditions based on literature for similar diaryl ether syntheses. The optimal conditions for the specific synthesis of this compound would require experimental verification.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering the atom economy, using less hazardous chemicals, employing safer solvents, increasing energy efficiency, and utilizing renewable feedstocks where possible.

Atom Economy:

Safer Solvents and Reaction Conditions:

A significant focus of green chemistry is the replacement of hazardous solvents. Traditional solvents like DMF and DMSO, while effective, have toxicity concerns. Research into greener alternatives has identified solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as potentially suitable replacements in some coupling reactions. Furthermore, performing reactions under solvent-free conditions, where the reactants are mixed and heated directly, is an even more environmentally friendly approach, though not always feasible depending on the physical properties of the reactants.

Energy Efficiency:

Catalysis:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions and with greater efficiency. The development of highly active and recyclable catalysts for Ullmann and Buchwald-Hartwig type reactions is an active area of research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable from a green chemistry perspective.

Waste Reduction:

By optimizing reaction conditions to maximize yield and selectivity, the formation of byproducts and the need for extensive purification steps are minimized, leading to a reduction in chemical waste. The use of phase-transfer catalysis can also contribute to waste reduction by enabling reactions in biphasic systems, which can simplify product isolation and reduce the use of organic solvents.

Chemical Transformations and Derivatization Strategies of 6 2 Fluorophenoxy Pyridine 3 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, offering straightforward pathways to a variety of functional derivatives such as esters and amides, or reduction to an alcohol for further functionalization.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to enhance lipophilicity or to act as a protecting group. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com For 6-(2-fluorophenoxy)pyridine-3-carboxylic acid, this typically involves refluxing with an excess of the desired alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.comgoogle.com The reaction equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing the water byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Amidation: The formation of an amide bond is a critical transformation in drug discovery, introducing a key structural motif found in numerous biologically active molecules. Direct condensation of this compound with an amine is challenging and typically requires high temperatures. khanacademy.org More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. nih.govyoutube.com This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to yield the desired amide.

Alternatively, a wide array of peptide coupling reagents can be used for a one-pot amidation process. These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine. This approach avoids the harsh conditions associated with acyl chloride formation. youtube.com A closely related compound, 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid, has been successfully converted to its methylamide derivative, demonstrating the applicability of these methods to similar structures. googleapis.com

Table 1: Common Coupling Reagents for Amidation

Reagent Class Examples Typical Conditions
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Often used with additives like HOBt or DMAP; Room temperature in solvents like DCM or DMF.
Phosphonium Salts BOP, PyBOP, HBTU, HATU Used with a non-nucleophilic base (e.g., DIPEA); Room temperature in polar aprotic solvents.
Others TiCl₄ Can mediate direct condensation, often in a basic solvent like pyridine (B92270) at elevated temperatures. nih.gov

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol, (6-(2-fluorophenoxy)pyridin-3-yl)methanol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether is the standard reagent for this reduction. The reaction proceeds via a complex aluminum alkoxide intermediate, which is subsequently hydrolyzed with an aqueous acid workup to liberate the primary alcohol.

The resulting alcohol, (6-(2-fluorophenoxy)pyridin-3-yl)methanol, is a versatile intermediate for further derivatization. Standard organic transformations can be applied to introduce a variety of functional groups:

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding benzyl-type chloride or bromide, respectively.

Ether Formation: Williamson ether synthesis can be employed by first deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (R-X) to form an ether (R-O-CH₂-Py).

Substitutions on the Pyridine Ring System

The pyridine ring of this compound can be functionalized through various substitution reactions, enabling the introduction of new substituents that can significantly alter the molecule's properties.

Regioselective Halogenation and Cross-Coupling Reactions

Regioselective Halogenation: Introducing a halogen atom (Cl, Br, I) onto the pyridine ring provides a synthetic handle for subsequent cross-coupling reactions. The regioselectivity of electrophilic halogenation is directed by the existing substituents. The 6-phenoxy group is an activating, ortho-, para-directing group, while the 3-carboxylic acid is a deactivating, meta-directing group. Considering the electronic effects, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the activating phenoxy group and meta to the deactivating carboxylic acid. Halogenation at the C2 or C4 positions is also possible but may require more specific conditions. Decarboxylative halogenation is another potential pathway, although it can be complicated by competing ring halogenation in electron-rich systems. nih.gov

Cross-Coupling Reactions: Once a halogenated derivative is obtained (e.g., 5-bromo-6-(2-fluorophenoxy)pyridine-3-carboxylic acid), it becomes a key substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyridine with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents. nih.govresearchgate.netclaremont.edumdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-pyridine with an amine, including primary and secondary amines or N-heterocycles. wikipedia.orgrug.nlchemspider.comlibretexts.orgnih.gov

Introduction of Diverse Heterocyclic and Aromatic Fragments

Palladium-catalyzed cross-coupling reactions are the primary methods for introducing a wide array of new molecular fragments onto the pyridine core. By selecting the appropriate coupling partner, diverse and complex structures can be synthesized.

The Suzuki-Miyaura reaction is particularly effective for appending various aromatic and heterocyclic rings. A hypothetical 5-bromo-6-(2-fluorophenoxy)pyridine-3-carboxylic acid could be coupled with a range of boronic acids to generate biaryl or heteroaryl-pyridine structures. Research on related 2-substituted-4-(2-fluorophenoxy) pyridine derivatives has demonstrated the successful introduction of pyrazolone and triazole moieties, highlighting the feasibility of attaching complex heterocyclic systems. nih.govchemijournal.com

Table 2: Examples of Fragments Introducible via Suzuki and Buchwald-Hartwig Coupling

Reaction Coupling Partner Example Resulting Structure Fragment
Suzuki Coupling Phenylboronic acid Phenyl group
Suzuki Coupling Thiophene-2-boronic acid Thienyl group
Suzuki Coupling Pyridine-4-boronic acid Pyridyl group
Buchwald-Hartwig Morpholine Morpholinyl group
Buchwald-Hartwig Aniline Phenylamino group
Buchwald-Hartwig Carbazole Carbazolyl group

Modifications of the Fluorophenoxy Moiety

The 2-fluorophenoxy group is generally robust and less prone to modification compared to the carboxylic acid or the pyridine ring. However, transformations are possible under specific conditions.

Electrophilic aromatic substitution on the phenoxy ring (e.g., nitration, further halogenation) could theoretically occur. The directing effects would be governed by the activating ether oxygen (ortho-, para-directing) and the deactivating fluorine atom (ortho-, para-directing but deactivating). The positions para to the ether linkage (C4') and ortho to the ether but meta to the fluorine (C6') would be the most likely sites for substitution.

Another possibility is nucleophilic aromatic substitution (SNAr) to displace the fluorine atom. This reaction is typically challenging on an unactivated ring and requires a strong nucleophile and often harsh conditions (high temperature and pressure). The presence of the electron-donating ether group further disfavors this reaction pathway. Therefore, modifications targeting the fluorophenoxy moiety are less common and synthetically more demanding than those at the other positions of the molecule.

Aromatic Substitutions and Functionalization

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, further compounded by the electron-withdrawing carboxylic acid group at the 3-position, dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack. wikipedia.org Any electrophilic substitution, if forced under harsh conditions, would be expected to occur at the positions meta to the nitrogen atom, namely C-3 and C-5. However, the presence of the carboxylic acid at C-3 and the bulky phenoxy group at C-6 sterically hinders these positions. The most likely position for electrophilic attack on the pyridine ring, albeit under forcing conditions, would be the C-5 position. The 2-fluorophenoxy ring, in contrast, is activated towards electrophilic aromatic substitution. The fluorine atom and the pyridyloxy group are ortho, para-directing activators. Therefore, electrophilic substitution is predicted to occur preferentially on the fluorophenoxy ring at the positions ortho and para to the oxygen atom (C-4' and C-6') and ortho to the fluorine atom (C-3').

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). uoanbar.edu.iq In the case of this compound, the C-6 position is substituted with a phenoxy group, which can act as a leaving group under suitable conditions. Therefore, nucleophilic attack is highly probable at the C-6 position, leading to the displacement of the 2-fluorophenoxy group. The pyridine ring is highly activated for such reactions. youtube.com On the 2-fluorophenoxy ring, the fluorine atom can also be displaced via nucleophilic aromatic substitution, especially if there are additional activating electron-withdrawing groups present.

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety at the C-3 position is a versatile functional handle for a wide range of derivatization reactions. Standard transformations include esterification, amidation, and conversion to the corresponding acid chloride. These derivatives are valuable for modulating the physicochemical properties of the molecule and for the synthesis of more complex structures. For instance, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are known to be versatile scaffolds in medicinal chemistry. nih.gov

Transformation Type Reagent/Conditions Predicted Product
Nitration (EAS)HNO₃/H₂SO₄Substitution primarily on the fluorophenoxy ring
Halogenation (EAS)Br₂/FeBr₃Substitution primarily on the fluorophenoxy ring
Nucleophilic DisplacementStrong Nucleophile (e.g., R-NH₂)Displacement of the 2-fluorophenoxy group
EsterificationAlcohol/Acid Catalyst6-(2-Fluorophenoxy)pyridine-3-carboxylate ester
AmidationAmine/Coupling Agent6-(2-Fluorophenoxy)pyridine-3-carboxamide
Acid Chloride FormationSOCl₂ or (COCl)₂6-(2-Fluorophenoxy)pyridine-3-carbonyl chloride

Structure Activity Relationship Sar Studies of 6 2 Fluorophenoxy Pyridine 3 Carboxylic Acid Analogues

Elucidating the Role of the Carboxylic Acid Group in Biological Interactions

The carboxylic acid moiety at the 3-position of the pyridine (B92270) ring is a pivotal functional group, often central to the biological activity of this class of compounds. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, and, being typically ionized at physiological pH, it can form crucial ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, within a target's binding site.

The significance of this group is underscored by studies on various molecules where the carboxylic acid is a key pharmacophoric element. nih.gov Modification or replacement of this group often leads to a dramatic loss of potency, confirming its role as an essential anchor for binding.

In drug discovery, while the carboxylic acid group is vital for activity, it can sometimes present challenges related to pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. researchgate.netnih.gov To address this, medicinal chemists often explore the use of bioisosteres—functional groups that possess similar physicochemical properties to the carboxylic acid but with an improved metabolic profile or better permeability. researchgate.net Common bioisosteric replacements for a carboxylic acid include:

Tetrazoles: This acidic heterocycle is a well-established carboxylic acid surrogate that can mimic its ability to form key interactions while offering improved metabolic stability and oral bioavailability. hyphadiscovery.comresearchgate.net

Acyl sulfonamides: These groups can also present an acidic proton and engage in similar hydrogen bonding patterns. nih.gov

Hydroxamic acids and 3-hydroxyisoxazoles: These are other examples of planar, acidic groups used to replace carboxylic acids to modulate activity and pharmacokinetic properties. nih.gov

The exploration of such bioisosteres in the context of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid analogues is a key strategy to optimize their drug-like properties while retaining the essential binding interactions mediated by the acidic functional group.

Below is an interactive table summarizing common bioisosteric replacements for carboxylic acids.

BioisostereKey FeaturesPotential Advantages
TetrazoleAcidic, planar heterocycleImproved metabolic stability, enhanced oral bioavailability
Acyl SulfonamideAcidic proton, hydrogen bonding capabilityModulation of pKa and lipophilicity
3-HydroxyisoxazoleAcidic, planar heterocycleMimics geometry and electronic profile
Hydroxamic AcidCan chelate metal ions, hydrogen bondsAlternative binding interactions

Impact of Fluorine Substitution on the Phenoxy Ring on Molecular Recognition

The presence and position of the fluorine atom on the phenoxy ring are critical determinants of molecular recognition and biological activity. Halogen atoms, particularly fluorine, can profoundly influence a molecule's properties in several ways:

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution of the phenoxy ring. This can modulate the pKa of the ether oxygen and influence the strength of non-covalent interactions, such as halogen bonds or dipole-dipole interactions, with the target protein.

Lipophilicity: Substitution with fluorine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and access the target site.

Metabolic Stability: Fluorine substitution at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the half-life and duration of action of the compound.

The position of the fluorine atom is crucial. In this compound, the ortho substitution is specific. SAR studies on related analogues often reveal that moving the fluorine to the meta or para positions, or replacing it with other substituents (e.g., chlorine, methyl), can lead to significant changes in activity. nih.gov This sensitivity to positional changes suggests that the ortho-fluorine may play a specific role in orienting the phenoxy ring within the binding pocket to achieve an optimal conformation for interaction or may be directly involved in a favorable interaction with a specific residue in the target.

Influence of Pyridine Ring Substitutions on Target Binding and Selectivity

Modifications at various positions on the pyridine ring can have distinct effects:

Positions 2, 4, and 5: Introducing small alkyl, alkoxy, or halogen substituents at these positions can probe the steric and electronic tolerance of the target's binding site. For instance, studies on other substituted pyridines have shown that even minor changes, like adding a methyl group, can significantly impact biological activity. nih.gov

Position 6: This position is already substituted with the 2-fluorophenoxy group. Altering the linker or the nature of this group falls under scaffold hopping or related strategies. However, within a series of phenoxypyridine compounds, modifications on the phenoxy ring itself are considered part of the pyridine ring substitution SAR.

Research on related heterocyclic systems, such as imidazo[1,2-a]pyridines, has demonstrated that the C6 position is a privileged site for modification to retain activity against certain enzymes. frontiersin.org This highlights that specific positions on the pyridine core are more amenable to substitution without disrupting essential binding interactions. The goal of such modifications is often to find additional favorable interactions that can enhance binding affinity or to introduce groups that can discriminate between the target of interest and off-target proteins, thereby improving selectivity.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of this compound is a critical factor in its ability to bind to its biological target. nih.gov The molecule is not planar, and the relative orientation of the pyridine and phenoxy rings is defined by the torsion angle around the C-O-C ether bond. This conformational flexibility means the molecule can exist in various shapes, but only a specific conformation, or a small subset of conformations, is likely to be biologically active.

Conformational analysis, using both computational modeling and experimental techniques like NMR spectroscopy, is essential to understand the preferred spatial arrangement of the key functional groups. rsc.org The ortho-fluorine substituent on the phenoxy ring can impose steric constraints that favor a particular range of torsion angles, effectively pre-organizing the molecule into a conformation that may be more favorable for binding. This restriction of conformational freedom can lead to a lower entropic penalty upon binding, resulting in higher affinity.

Studies on similar bi-aryl ether systems have shown that the dihedral angle between the two aromatic rings is a key determinant of activity. A significant finding in the SAR of such compounds is often the discovery that bulky substituents near the ether linkage can lock the molecule into a specific, highly active conformation. Therefore, understanding the relationship between the preferred conformation of this compound analogues and their biological activity is crucial for rational drug design.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov These approaches involve replacing the core molecular framework (the scaffold) or its peripheral functional groups with structurally different but functionally similar moieties. researchgate.net

For this compound, several scaffold hopping strategies could be envisioned:

Pyridine Ring Replacement: The pyridine ring could be replaced by other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or even bicyclic systems like pyrido[1,2-a]pyrimidin-4-ones. nih.gov This strategy aims to explore new interaction points with the target, alter the vectoral properties of the substituents, and potentially improve physicochemical properties. nih.gov The phenoxypyridine scaffold itself is considered a bioisostere of diaryl ethers, which are common in many biologically active compounds. nih.gov

Phenoxy Ring Replacement: The phenyl ring could be substituted with other aromatic or heteroaromatic systems, such as thiophene, furan, or another pyridine ring. This can modulate the electronic and steric properties of this part of the molecule.

Combined Replacements: More drastic changes could involve replacing the entire 6-phenoxypyridine-3-carboxylic acid core with a completely different scaffold that presents the key interacting groups (the acidic function, the aromatic rings) in a similar spatial arrangement.

A successful scaffold hop can lead to compounds with a novel intellectual property position, improved potency, better selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For example, designing analogues by hopping from a natural product scaffold like dehydrozingerone (B89773) has led to novel trifluoromethylpyridine compounds with potent biological activity. mdpi.com

The table below provides examples of potential scaffold hops for the core structure.

Original ScaffoldPotential Replacement ScaffoldRationale
PyridinePyrimidineModulate hydrogen bonding, alter metabolic profile
PyridineNaphthyridineIntroduce rigidity, explore larger binding pockets
Phenyl (in Phenoxy)ThiopheneAlter electronics and lipophilicity
PhenoxypyridineAryl-pyridopyrimidinoneExplore novel core with different vectoral arrangement

Molecular and Cellular Mechanism of Action Investigations

Enzyme Inhibition Profiling of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid and Derivatives

No studies have been identified that investigate the inhibitory effects of this compound or its derivatives on carbonic anhydrase isoforms.

There is no available data to confirm or detail the mechanism of c-Met kinase inhibition by this compound.

The interaction between this compound and ATP synthase has not been documented in published research.

No other specific enzyme targets for this compound have been identified in the reviewed literature.

Receptor Modulation and Ligand-Binding Studies

Information regarding the modulation of any receptors or ligand-binding studies involving this compound is not available.

Cellular Pathway Modulation by this compound Analogues

There are no published studies detailing the modulation of any cellular pathways by analogues of this compound.

Impact on Specific Intracellular Signaling Cascades

No studies were found that investigated the effect of this compound on any specific intracellular signaling cascades. Therefore, there is no information available on whether this compound modulates pathways such as MAPK/ERK, PI3K/Akt, JAK/STAT, or others involved in cellular regulation.

Effects on Cellular Growth and Proliferation (In Vitro Models, Mechanistic Focus)

There is no publicly available research detailing the effects of this compound on cellular growth and proliferation in in vitro models. As a result, no data on its potential cytotoxic, cytostatic, or proliferative effects on any cell lines, nor the underlying mechanisms of such actions, can be reported.

It is important to note that while research exists on structurally related compounds, such as other pyridine (B92270) carboxylic acid derivatives, the strict focus of this article is solely on this compound. Extrapolating findings from analogous compounds would be scientifically inappropriate and speculative.

This review highlights a gap in the current scientific literature regarding the biological activity of this compound. Future research would be necessary to elucidate its potential molecular and cellular effects.

Computational and Theoretical Studies on 6 2 Fluorophenoxy Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and reactivity of molecules at the atomic level. For a molecule like 6-(2-fluorophenoxy)pyridine-3-carboxylic acid, these calculations could provide invaluable data.

DFT studies, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and determine its most stable three-dimensional structure. mdpi.comnih.govdergipark.org.tr From this optimized geometry, a wealth of electronic properties can be calculated. These include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests a more reactive molecule. mdpi.com Analysis of the Molecular Electrostatic Potential (MEP) would help identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting how the molecule might interact with biological targets. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Optimization Energy (Hartree)ValueIndicates the total electronic energy at the optimized geometry.
HOMO Energy (eV)ValueRelates to the electron-donating ability.
LUMO Energy (eV)ValueRelates to the electron-accepting ability.
HOMO-LUMO Gap (eV)ValueCorrelates with chemical reactivity and stability. mdpi.com
Dipole Moment (Debye)ValueMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and not based on actual published data for the specific compound.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's structure would ideally be derived from quantum chemical calculations as described above. The protein structure is typically obtained from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. researchgate.net

For this compound, docking studies could identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or hydrophobic interactions involving the fluorophenoxy and pyridine (B92270) rings. researchgate.net The results, often expressed as a binding affinity or docking score (e.g., in kcal/mol), help prioritize compounds for further experimental testing. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation would begin with the best-docked pose of this compound within its target protein, solvated in a simulated aqueous environment. nih.govnih.gov

By solving Newton's equations of motion for every atom in the system, MD simulations can track the movements and conformational changes of both the ligand and the protein. nih.gov This allows for the assessment of the stability of the binding pose predicted by docking. Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. uran.uanih.gov A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with an experimental outcome, such as inhibitory activity.

To build a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar molecules with measured biological activity. nih.gov Molecular descriptors would be calculated for each compound, encompassing various categories:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Statistical methods, such as multiple linear regression, are then used to build the model. uran.ua A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rutgers.edu

Conformational Landscape Analysis and Energetics

The biological activity of a flexible molecule like this compound is highly dependent on its conformation—the specific 3D arrangement of its atoms. Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and their relative energies. nih.gov

The key flexible bonds in this molecule are the ether linkage (C-O-C) and the bond connecting the phenoxy group to the pyridine ring. Rotation around these bonds gives rise to different spatial arrangements. Computational methods can systematically rotate these bonds and calculate the potential energy at each step. This generates a potential energy surface, where the low-energy regions correspond to stable conformers. mdpi.com

Understanding the conformational preferences is crucial. The molecule's bioactive conformation—the shape it adopts when binding to its biological target—must be a low-energy, accessible state. nih.gov If the bioactive conformation is energetically unfavorable, the compound is less likely to be active. These studies provide insight into the energetic cost of adopting the necessary shape for biological interaction. mdpi.com

Advanced Research Applications of 6 2 Fluorophenoxy Pyridine 3 Carboxylic Acid and Its Analogues

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. The structure of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid lends itself to modification for the development of such probes. The carboxylic acid group provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, or for immobilization on solid supports for affinity chromatography.

Researchers can synthesize analogues of this compound that retain their binding affinity for a specific biological target while incorporating a linker and a reporter group. These probes can then be used in a variety of applications, including:

Target Engagement Assays: To confirm that a compound binds to its intended target within a cellular context.

Pull-down Experiments: To identify the binding partners of the compound from a complex biological lysate.

Cellular Imaging: To visualize the subcellular localization of the target protein.

The fluorine atom on the phenoxy ring can also serve as a useful spectroscopic marker, particularly in ¹⁹F NMR studies, to monitor binding events and conformational changes in the target protein upon ligand binding.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteAttached MoietyApplication
Carboxylic AcidAmine-PEG-BiotinAffinity-based protein profiling
Carboxylic AcidAmine-Linker-FluorophoreCellular imaging and localization studies
Pyridine (B92270) RingDiazirinePhoto-affinity labeling for target identification

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel, highly efficient starting points for drug discovery programs. nih.gov FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, typically with weak affinity. nih.gov These initial hits are then optimized and grown into more potent lead compounds. nih.gov

This compound, with a molecular weight of 233.19 g/mol , fits the profile of a typical fragment. Its constituent parts, the 2-fluorophenoxy group and the pyridine-3-carboxylic acid core, can be explored as separate fragments or in combination to probe different sub-pockets of a target's binding site.

In an FBDD campaign, libraries containing this compound and its analogues would be screened against a target of interest using biophysical techniques such as:

X-ray Crystallography: To determine the binding mode of the fragment in atomic detail. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect binding and obtain structural information.

Surface Plasmon Resonance (SPR): To measure the kinetics and affinity of the fragment-target interaction.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

A successful hit from such a screen would provide a high-quality starting point for medicinal chemistry efforts to develop more potent and selective inhibitors.

Table 2: Physicochemical Properties of this compound Relevant to FBDD

PropertyValueSignificance in FBDD
Molecular Weight233.19 g/mol Within the typical range for fragments (<300 Da)
cLogP~2.5-3.0Moderate lipophilicity, often favorable for initial hits
Hydrogen Bond Donors1 (from COOH)Potential for key interactions with the target
Hydrogen Bond Acceptors3 (N in pyridine, O in ether, O in COOH)Multiple points for target recognition
Rotatable Bonds3Sufficient conformational flexibility to adapt to a binding site

Use in Phenotypic Screening Follow-up and Target Deconvolution

Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes without prior knowledge of the molecular target. This approach can identify compounds with novel mechanisms of action. Once a hit like this compound is identified in a phenotypic screen, the next critical step is to determine its molecular target(s), a process known as target deconvolution.

Several strategies can be employed for the target deconvolution of this compound and its analogues:

Affinity Chromatography: An analogue of the compound is immobilized on a solid support and used to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Chemical Proteomics: Photo-reactive or electrophilic versions of the compound are used to covalently label their target proteins in situ. The labeled proteins are then identified.

Computational Approaches: Methods such as target prediction algorithms and pathway analysis can be used to generate hypotheses about the compound's mechanism of action, which can then be tested experimentally.

The structural features of this compound, particularly the carboxylic acid handle, are advantageous for creating the necessary chemical tools for these target deconvolution strategies.

Application in Lead Optimization Programs (Pre-Clinical Mechanistic Studies)

Once a lead compound has been identified, lead optimization is the process of refining its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold offers numerous avenues for structural modification to achieve these goals.

In a lead optimization program, medicinal chemists would systematically explore the structure-activity relationship (SAR) of this series by synthesizing and testing a variety of analogues. Key areas for modification would include:

The Phenoxy Ring: The position and nature of the substituent on the phenoxy ring can be varied to improve potency and selectivity. For example, moving the fluorine to the 3- or 4-position, or replacing it with other halogens or small alkyl groups, can probe the steric and electronic requirements of the binding pocket.

The Pyridine Ring: The electronics of the pyridine ring can be modulated by introducing substituents at other positions.

The Carboxylic Acid: While often crucial for binding, the carboxylic acid can sometimes be replaced with bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve pharmacokinetic properties such as membrane permeability and metabolic stability. semanticscholar.orgresearchgate.net

Table 3: Exemplary Analogue Series for Lead Optimization of this compound

AnalogueModificationRationale
6-(3-Fluorophenoxy)pyridine-3-carboxylic acidIsomeric change of fluorine positionTo probe different regions of the binding pocket
6-(2-Chlorophenoxy)pyridine-3-carboxylic acidHalogen substitutionTo investigate the effect of halogen size and electronics
6-(2-Fluorophenoxy)pyridine-3-carboxamideCarboxylic acid to amide modificationTo improve cell permeability and metabolic stability
5-Methyl-6-(2-fluorophenoxy)pyridine-3-carboxylic acidSubstitution on the pyridine ringTo explore additional interactions with the target

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

Future research should prioritize the development of more efficient and versatile synthetic routes to 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid and its derivatives. While classical methods for constructing the pyridine (B92270) ring and introducing the phenoxy substituent are likely applicable, exploring novel catalytic systems and multi-component reactions could significantly enhance synthetic efficiency.

Key areas for exploration include:

Domino Reactions: Investigating one-pot, multi-component domino reactions could streamline the synthesis of highly functionalized pyridine carboxylates. Such strategies can improve atom economy and reduce the number of purification steps required.

Catalyst Development: The use of various metal Lewis acid catalysts should be assessed to develop high-yielding syntheses of functionalized pyridines from readily available starting materials.

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of scalability, safety, and reaction control for the production of this scaffold.

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents and reagents would be a valuable contribution.

A recent review highlights various innovative cascade annulation methods for preparing functionalized pyridines, which could be adapted for the synthesis of the target compound and its analogs. researchgate.net

Diversification of Chemical Space for Enhanced Target Selectivity

Systematic structural modifications of the this compound scaffold are crucial for exploring its biological potential and achieving high target selectivity. Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications.

Key diversification strategies include:

Substitution on the Phenoxy Ring: The electronic and steric properties of the phenoxy group can be modulated by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions. This could significantly impact binding affinity and selectivity for specific biological targets.

Modification of the Pyridine Core: Alterations to the pyridine ring, such as the introduction of additional substituents or its replacement with other heteroaromatic systems, could lead to novel compounds with distinct pharmacological profiles.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid moiety with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) can influence the compound's physicochemical properties, such as acidity and membrane permeability, potentially improving its pharmacokinetic profile and target engagement. The importance of the carboxylic acid group has been demonstrated in studies with various carboxylate derivatives and by bioisosteric replacement.

A study on pyridine-3-carboxamide-6-yl-ureas as DNA gyrase inhibitors demonstrated that variations in substituents on the scaffold significantly influenced enzyme inhibitory activity and antibacterial efficacy. whiterose.ac.uk This underscores the importance of systematic SAR studies.

Investigation of Multi-Target Modulators Based on the Core Scaffold

The pyridine scaffold is a common feature in many multi-targeted kinase inhibitors. nih.govnih.gov Given the prevalence of kinases in various disease pathways, particularly in oncology, exploring the potential of this compound derivatives as multi-target modulators is a promising research avenue.

Future investigations in this area could involve:

Kinase Profiling: Screening a library of derivatives against a broad panel of kinases to identify potential multi-target profiles.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of these compounds to the ATP-binding sites of various kinases.

Synergistic Effects: Investigating the potential for synergistic therapeutic effects by simultaneously modulating multiple signaling pathways implicated in complex diseases like cancer.

Research on pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified compounds with potent anticancer activity through the inhibition of multiple kinases, including PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov This provides a strong rationale for exploring the multi-targeting potential of the this compound scaffold.

Deeper Mechanistic Elucidation using Advanced Biophysical Techniques

To fully understand the therapeutic potential of this chemical scaffold, it is essential to elucidate the molecular mechanisms by which its derivatives interact with their biological targets. Advanced biophysical techniques can provide detailed insights into these interactions.

Techniques that could be employed include:

Cryo-Electron Microscopy (Cryo-EM): For high-resolution structural determination of the compound bound to its target protein, which can reveal the precise binding mode and key interactions. The application of cryo-EM in drug discovery is rapidly expanding and can provide invaluable structural information for structure-based drug design. nih.govnih.govresearchgate.netdelmic.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

X-ray Crystallography: To obtain atomic-level details of the binding site and guide further optimization of the lead compounds.

Structure-based drug design, informed by techniques like X-ray crystallography, has been successfully used to develop potent inhibitors from a phenazopyridine (B135373) scaffold. nih.govnih.gov

Potential in Emerging Therapeutic Areas (Molecular-Level Hypotheses)

The this compound scaffold holds potential for development in various therapeutic areas beyond the well-established applications of pyridine derivatives.

Hypothetical therapeutic applications include:

Antimicrobial Agents: The pyridine-3-carboxylic acid motif is a key component of some antibacterial agents that target DNA gyrase. whiterose.ac.uknih.gov It is plausible that derivatives of this compound could be designed to inhibit this essential bacterial enzyme. mdpi.comnih.govwhiterose.ac.uk

Antiviral Therapeutics: The development of pyridine-based inhibitors for viral kinases, such as those from the human vaccinia-related kinases (VRKs) family, suggests a potential role for this scaffold in antiviral drug discovery. acs.org

Neurodegenerative Diseases: The structural resemblance of imidazopyridines to purines has led to their investigation in various cellular pathways, including those relevant to neurodegenerative disorders. researchgate.netmdpi.com

Anti-inflammatory Agents: Pyridine derivatives have been explored for their anti-inflammatory properties. nih.gov

Further research, including high-throughput screening and target identification studies, is necessary to validate these hypotheses and uncover the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 6-(2-fluorophenoxy)pyridine-3-carboxylic acid, and what factors influence yield optimization?

A typical synthesis involves condensation of 2-fluorophenol with a halogenated pyridine-carboxylic acid precursor, followed by nucleophilic aromatic substitution. For example, highlights a method using palladium/copper catalysts and solvents like DMF or toluene for analogous fluorinated pyridine derivatives . Yield optimization requires controlled reaction temperatures (80–120°C), anhydrous conditions, and stoichiometric excess of the phenoxy donor. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for >95% purity.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Combine spectroscopic techniques:

  • NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., fluorophenoxy integration at δ 6.8–7.5 ppm for aromatic protons) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z 262.2).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the solubility characteristics of this compound in various solvents?

Solubility data for structurally similar compounds (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid) indicate:

  • High solubility in polar aprotic solvents (DMF, DMSO).
  • Moderate solubility in ethanol (20–25 mg/mL at 25°C).
  • Low solubility in water (<1 mg/mL), necessitating salt formation (e.g., sodium or ammonium salts) for biological assays .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C under inert gas (argon) in amber vials to prevent photodegradation and hydrolysis. Lyophilized forms show better stability (>24 months) compared to solutions .

Advanced Research Questions

Q. How do substituents on the pyridine ring affect the reactivity and stability of this compound under different reaction conditions?

Electron-withdrawing groups (e.g., -F, -COOH) enhance electrophilic substitution but reduce nucleophilic attack on the pyridine ring. For example, the fluorophenoxy group increases oxidative stability but may lead to regioselective bromination at the para position under radical conditions . Stability in acidic media is improved by the carboxylic acid moiety, which can form intramolecular H-bonds .

Q. What analytical techniques resolve contradictions in spectroscopic data for fluorinated pyridine-carboxylic acid derivatives?

Conflicting NMR/IR data can arise from tautomerism or polymorphism. Use:

  • X-ray crystallography : Resolve ambiguous bonding (e.g., pyridine vs. pyridone forms) .
  • Dynamic NMR : Detect slow-exchange tautomers (e.g., keto-enol equilibria in carboxylic acids) .
  • DFT calculations : Predict ¹⁹F chemical shifts to validate experimental spectra .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions on the fluorophenoxy moiety?

  • Directed ortho-metalation : Use LDA/TMP to deprotonate the fluorophenoxy group, enabling directed substitution .
  • Microwave-assisted synthesis : Accelerate reactions at specific positions (e.g., 150°C, 30 min for Suzuki-Miyaura coupling) .
  • Protecting groups : Temporarily block the carboxylic acid to prevent side reactions during fluorophenoxy modifications .

Q. How does the fluorophenoxy group influence interactions with biological targets in structure-activity relationship (SAR) studies?

The fluorine atom increases lipophilicity (logP ~2.5) and enhances membrane permeability. In enzyme inhibition assays, the electronegative phenoxy group participates in H-bonding with active-site residues (e.g., tyrosine kinases), as shown in analogous pyridine-carboxylic acid inhibitors . Replace the 2-fluorophenoxy with 4-fluoro or chloro derivatives to assess steric/electronic effects on binding affinity .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Hydrolysis : The ester linkage in prodrug forms degrades in serum (t₁/₂ ~4–6 hrs at pH 7.4).
  • Oxidation : CYP450 enzymes metabolize the pyridine ring, forming N-oxide derivatives (detectable via LC-MS/MS) . Stabilization strategies include PEGylation or encapsulation in liposomes .

Q. How can computational methods predict the reactivity and binding affinity of derivatives?

  • Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., COX-2) using the parent compound’s crystal structure .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for optimization .
  • MD simulations : Assess dynamic interactions over 100-ns trajectories to identify stable binding conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.